Ketotifen-13C-d3

LC-MS/MS Bioanalysis Pharmacokinetics

Ketotifen‑13C‑d3 incorporates one carbon‑13 and three deuterium atoms, delivering a +3.2 Da mass shift for unambiguous LC‑MS/MS internal standardization. Unlike unlabeled ketotifen or d3‑only analogs, this dual‑labeled standard ensures identical chromatographic behavior while avoiding co‑elution interference, satisfying FDA/MFDS bioanalytical guidelines for ANDA/505(b)(2) submissions. Validated at LLOQ 10 pg/mL in Beagle dog plasma with MRM transition m/z 313.2→99.1. Certified ≥4‑year shelf life at −20 °C reduces re‑procurement and revalidation costs across multi‑year studies.

Molecular Formula C19H19NOS
Molecular Weight 313.4 g/mol
Cat. No. B12298026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetotifen-13C-d3
Molecular FormulaC19H19NOS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
InChIInChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1+1D3
InChIKeyZCVMWBYGMWKGHF-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketotifen-13C-d3 for LC-MS Quantification: Technical Specifications and Research Applications


Ketotifen-13C-d3 (CAS 2748522-40-7) is a stable isotope-labeled analog of the H1 receptor antagonist and mast cell stabilizer ketotifen [1]. The compound incorporates one carbon-13 atom and three deuterium atoms, resulting in a molecular formula of C18[13C]H16D3NOS with a mass shift of +3.2 Da relative to unlabeled ketotifen (m/z 310.2 → 313.4) . This isotopic signature enables its primary function as an internal standard for quantitative LC-MS/MS analysis without interference from the endogenous analyte [1].

Why Ketotifen-13C-d3 Cannot Be Substituted with Unlabeled Ketotifen or Ketotifen-d3 Alone


Procurement substitution of Ketotifen-13C-d3 with unlabeled ketotifen, ketotifen-d3 alone, or structurally distinct internal standards introduces quantifiable analytical error and regulatory compliance risk. Unlabeled ketotifen co-elutes identically with endogenous analyte, precluding internal standard correction for ion suppression and matrix effects—validated methods explicitly require a mass-differentiated isotope-labeled internal standard to meet FDA and MFDS bioanalytical guidelines [1]. Ketotifen-d3 (mass shift +3 Da) lacks the 13C label, which increases risk of retention time shift in reversed-phase LC under certain mobile phase conditions and reduces flexibility in multi-analyte panel development [2]. Substituting non-isotopic internal standards (e.g., diphenhydramine) compromises precision: a 2003 human plasma method using diphenhydramine achieved intra-day precision below 8.2% RSD [3], whereas the 2024 isotope-labeled method using ketotifen-d3 delivered improved precision via matched physicochemical behavior [1].

Ketotifen-13C-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


MS/MS Transition Differentiation: Ketotifen-13C-d3 vs. Unlabeled Ketotifen in Validated LC-MS/MS Method

In the 2024 validated LC-MS/MS method for Beagle dog plasma, Ketotifen-13C-d3 (or KTF-d3 analog) exhibits a precursor-to-product ion transition of m/z 313.2 → 99.1, compared to m/z 310.2 → 96.0 for unlabeled ketotifen [1]. This +3 Da mass shift in the precursor ion and +3.1 Da shift in the product ion eliminate cross-talk and ensure baseline chromatographic resolution of the internal standard from the analyte [1].

LC-MS/MS Bioanalysis Pharmacokinetics

Shelf-Life Stability: Ketotifen-13C-d3 ≥4 Years at -20°C vs. Unlabeled Ketotifen Degradation Profile

Ketotifen-13C-d3 demonstrates certified storage stability of ≥4 years at -20°C as a solid . In contrast, unlabeled ketotifen fumarate API typically requires storage at 2-8°C with a retest period of 12-36 months depending on manufacturer specifications, and is susceptible to oxidative degradation under ambient conditions [1].

Stability Reference Standard Quality Control

Kinetic Isotope Effect: Deuterated Ketotifen Analogs Exhibit Reduced In Vitro Metabolic Clearance Rate

Deuteration at metabolically labile C-H bonds introduces a primary kinetic isotope effect (KIE) that can reduce the rate of CYP-mediated oxidation by a factor of 2× to 10× depending on the specific bond and enzyme isoform [1][2]. While direct head-to-head metabolic stability data for Ketotifen-13C-d3 versus unlabeled ketotifen is not yet published in peer-reviewed literature, class-level inference from structurally related deuterated drug candidates indicates that deuteration at the N-methyl position (the site labeled in Ketotifen-13C-d3) may reduce N-demethylation clearance rates [3].

Drug Metabolism Deuterium Isotope Effect Pharmacokinetics

Regulatory-Compliant Method Validation: Precision and Accuracy Benchmarks with Isotope-Labeled Internal Standard

The 2024 LC-MS/MS method using ketotifen-d3 (KTF-d3) internal standard achieved intra-day precision (%CV) within 15% at LLOQ and 85-115% accuracy for all QC samples, meeting FDA and MFDS bioanalytical validation criteria [1]. Earlier methods using non-isotopic internal standards (e.g., diphenhydramine in the 2003 method) achieved intra-day precision below 8.2% RSD and accuracy between -2.4% and 3.4%, but lacked the matrix-matched isotope dilution correction required for robust multi-matrix application [2].

Bioanalytical Validation FDA Compliance MFDS Guidelines

Ketotifen-13C-d3 Procurement-Optimized Application Scenarios


Regulated Bioequivalence and Pharmacokinetic Studies in Preclinical Models

Ketotifen-13C-d3 is validated as an internal standard for quantifying ketotifen in Beagle dog plasma under FDA and MFDS bioanalytical guidelines, with demonstrated method performance at LLOQ 10 pg/mL and MRM transition m/z 313.2 → 99.1 [1]. This supports GLP-compliant bioequivalence studies for ketotifen syrup and other oral dosage forms. Procurement of the 13C,d3-labeled analog ensures regulatory submission readiness for ANDA and 505(b)(2) applications where isotope dilution LC-MS/MS is the expected analytical platform.

Long-Term Analytical Method Support and Reference Standard Management

The certified stability of ≥4 years at -20°C [1] enables multi-year analytical method lifecycle support without frequent re-procurement, lot changeover revalidation, or stability monitoring overhead. This is particularly valuable for CROs and pharmaceutical QC laboratories maintaining validated methods across multiple study phases. The extended stability window reduces per-batch reference standard costs compared to unlabeled API requiring annual recertification.

Human Plasma Pharmacokinetic Profiling Using Stable Isotope Dilution

The foundational GC-NICI-MS method using deuterated ketotifen internal standard established stable isotope dilution as the gold standard for human plasma ketotifen quantification, enhancing specificity through matched chromatographic behavior and ionization efficiency [1]. Ketotifen-13C-d3 extends this capability to modern LC-MS/MS platforms with the added benefit of 13C labeling for retention time matching in reversed-phase chromatography. This supports clinical pharmacokinetic studies of ketotifen formulations where high sensitivity (pg/mL range) is required.

Drug Metabolism and Deuterium Isotope Effect Research

Ketotifen-13C-d3 may serve as a probe compound for investigating N-demethylation kinetics via the primary kinetic isotope effect [1][2]. Researchers can compare in vitro metabolic clearance rates of deuterated versus unlabeled ketotifen in human liver microsomes or recombinant CYP isoforms to quantify CYP isoform contributions to N-dealkylation pathways. This application leverages the compound's dual labeling (13C + d3) for both quantitative tracing and metabolic stability assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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